

The Multifaceted Biological Activities of Dicafeoylquinic Acids: A Technical Guide

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Compound of Interest

Compound Name: *Isochlorogenic acid b*

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Dicafeoylquinic acids (DCQAs), a class of polyphenolic compounds found in a variety of plants, have garnered significant scientific interest due to their broad spectrum of pharmacological effects. These compounds, which are esters of caffeic acid and quinic acid, demonstrate potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of DCQAs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological efficacy of DCQAs is often isomer-dependent, with different isomers exhibiting varying potencies across different biological assays. The most commonly studied isomers include 1,3-dicafeoylquinic acid (1,3-DCQA), 3,4-dicafeoylquinic acid (3,4-DCQA), 3,5-dicafeoylquinic acid (3,5-DCQA), and 4,5-dicafeoylquinic acid (4,5-DCQA). Below is a summary of the quantitative data associated with their key biological activities.

Table 1: Antioxidant Activity of Dicafeoylquinic Acid Isomers

Isomer	Assay	IC50 / Activity Value	Source
3,5-DCQA	DPPH Radical Scavenging	IC50 = 71.8 μ M	[1]
3,5-DCQA	Superoxide Production Inhibition (in human neutrophils)	IC50 = 1.92 μ M	[1]

IC50: The half maximal inhibitory concentration.

Table 2: Anti-Inflammatory Activity of Dicafeoylquinic Acid Isomers

Isomer	Model	Dosage	Effect	Source
4,5-DCQA	Carrageenan-induced paw edema in rats	5, 10, 20 mg/kg (oral)	Dose-dependent suppression of edema	[2][3]
4,5-DCQA	Carrageenan-induced paw edema in rats	20 mg/kg (oral)	Inhibition of iNOS, COX-2, and TNF- α expression comparable to diclofenac sodium (10 mg/kg)	[2]
3,5-DCQA	LPS-induced acute lung injury in mice	25 mg/kg	Protection from lung injury and decreased neutrophil count in bronchoalveolar lavage fluid (BALF)	

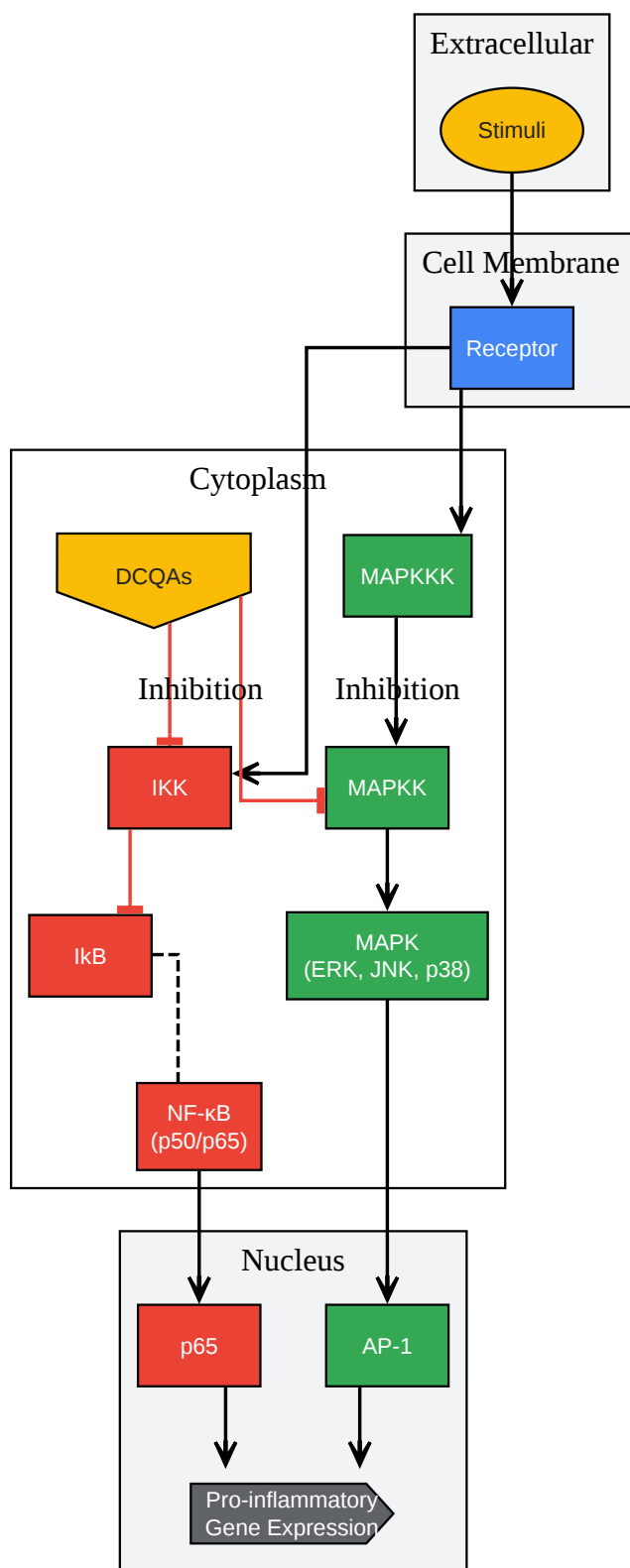
iNOS: inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; TNF- α : Tumor Necrosis Factor-alpha; LPS: Lipopolysaccharide.

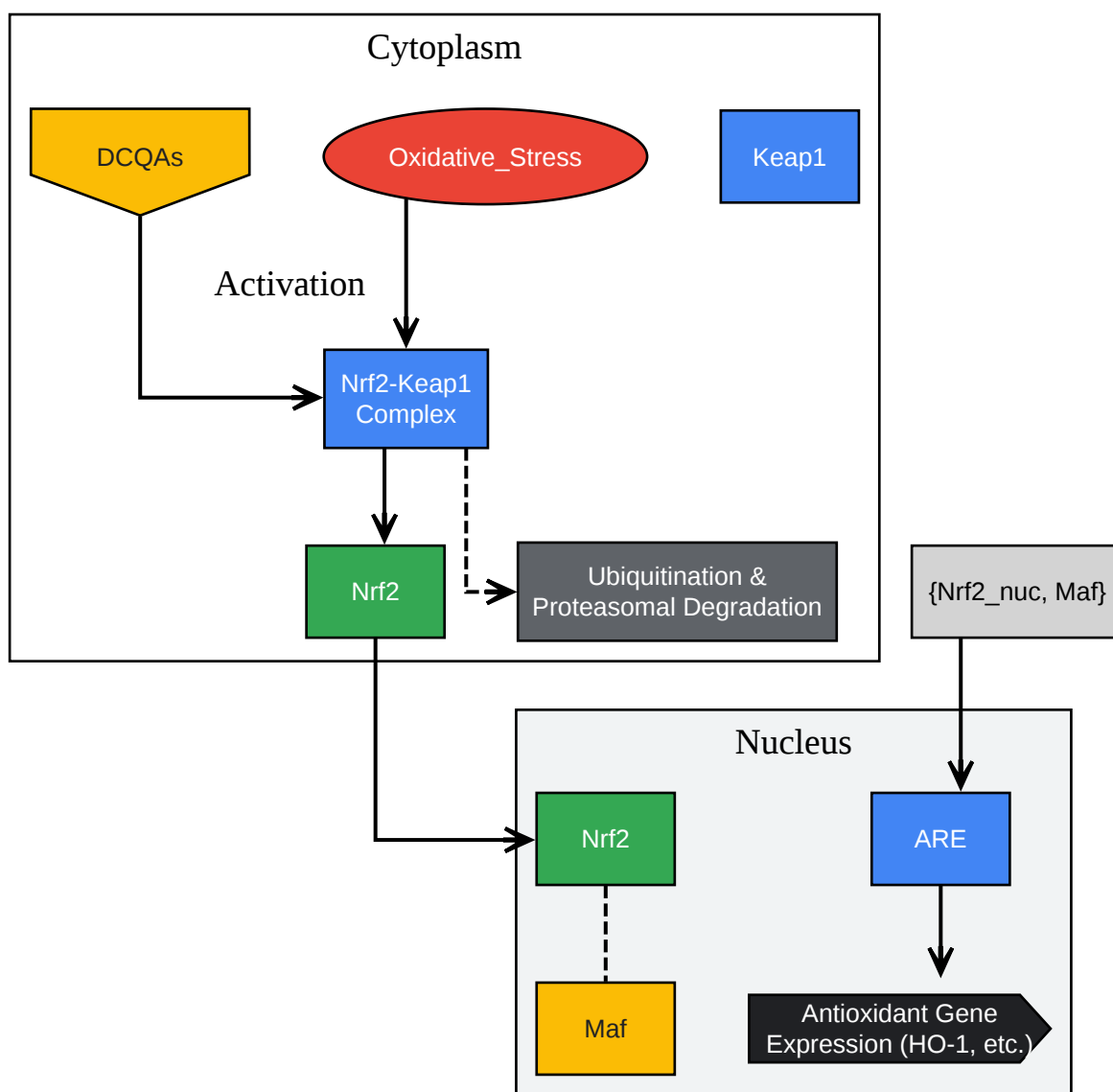
Key Signaling Pathways Modulated by Dicafeoylquinic Acids

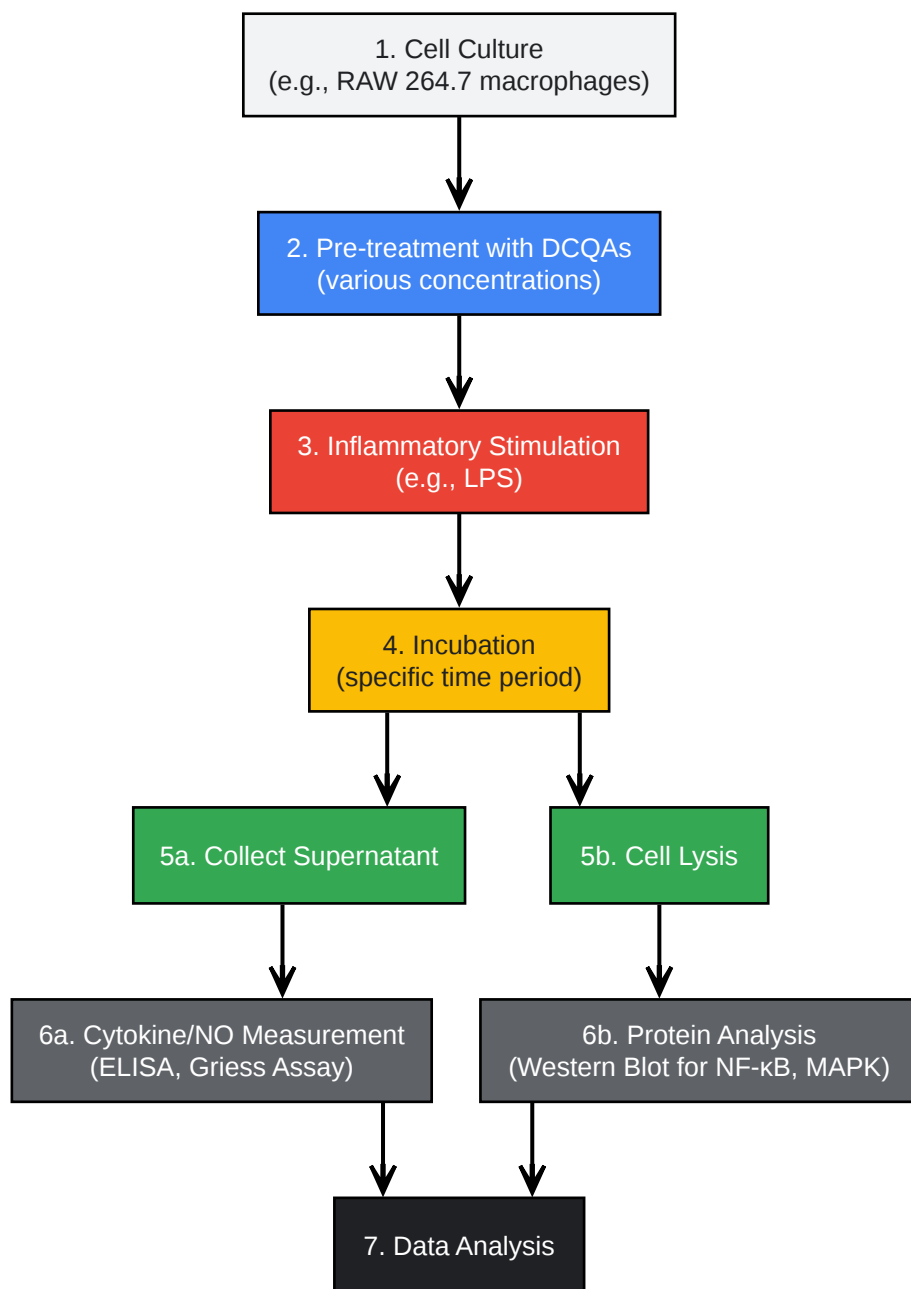
DCQAs exert their biological effects by modulating several key intracellular signaling pathways. Their anti-inflammatory actions are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, their antioxidant and cytoprotective effects are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF- κ B and MAPK Signaling Pathways

Dicafeoylquinic acids have been shown to suppress inflammatory responses by inhibiting the activation of NF- κ B and the phosphorylation of MAPKs such as ERK, JNK, and p38. This dual inhibitory action prevents the nuclear translocation of transcription factors like p65 and AP-1, which are responsible for the expression of pro-inflammatory genes.







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